2-Isopropylthioxanthone

Descripción

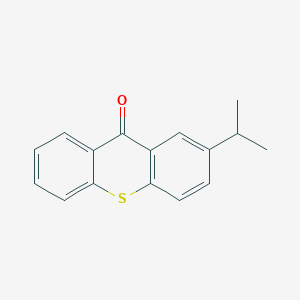

Structure

3D Structure

Propiedades

IUPAC Name |

2-propan-2-ylthioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTALPKYXQZGAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044691 | |

| Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Pellets or Large Crystals | |

| Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5495-84-1 | |

| Record name | 2-Isopropylthioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5495-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl thioxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005495841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLTHIOXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KUS6SE2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Isopropylthioxanthone (ITX)

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound (ITX). ITX is a thioxanthone derivative widely recognized for its application as a photoinitiator in various industrial processes.[1]

Core Chemical Identity and Structure

This compound, systematically named 2-propan-2-ylthioxanthen-9-one, is an organic compound crucial in photopolymerization.[2] Its molecular structure consists of a thioxanthone core with an isopropyl group substitution. Crystallographic studies reveal that the thioxanthone moiety is nearly planar.[1][3] The carbon-sulfur bond lengths are intermediate between single and double bonds, indicating partial double-bond character.[1][3]

Structural Identifiers:

-

IUPAC Name: 2-propan-2-ylthioxanthen-9-one[2]

-

CAS Number: 5495-84-1[2]

-

SMILES: CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O[2]

-

InChI: InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3[2]

-

InChIKey: KTALPKYXQZGAEG-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of ITX are critical for its application, particularly in UV-curing formulations. It typically appears as a pale yellow crystalline powder or solid.[1][5][6]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 254.35 g/mol | [1][4] |

| Melting Point | 72-78 °C | [5][6][7] |

| Boiling Point | 398.9 ± 32.0 °C (Predicted) | [3][7][8] |

| Density | 1.199 - 1.28 g/cm³ (Predicted) | [3][6][8] |

| Flash Point | 210 °C (410 °F) | [3][7][8][9] |

| Water Solubility | 340 μg/L at 20°C (Partly miscible) | [3][8][9] |

| LogP | 5.59 at 20°C | [3][8] |

| Vapor Pressure | 0 Pa at 20°C | [3][8] |

| UV Absorption | 250-400 nm (Peaks at 258, 382 nm) | [1][7][8] |

Solubility Profile: ITX is sparingly soluble in water but shows good solubility in various organic solvents.[3][9] It is slightly soluble in DMSO and ethyl acetate (B1210297) and soluble in toluene.[3][8] Detailed solubility studies have been conducted in solvents such as methanol, ethanol (B145695), acetone, 1,4-dioxane, and 1,2-dichloroethane, with solubility increasing with temperature.[10]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing ITX involves the cyclization of an appropriate precursor. The following protocol is based on the reaction of 2-(4-isopropylphenylthio)benzoic acid.[11]

Materials and Reagents:

-

2-(4-isopropylphenylthio)benzoic acid

-

98% Sulfuric acid

-

Anhydrous ethanol

-

Water

Equipment:

-

Reaction flask with reflux condenser and dropping funnel

-

Heating mantle

-

Water bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for thin-layer chromatography (TLC) or liquid phase analysis

Procedure:

-

Disperse 136.2 g (0.50 mol) of 2-(4-isopropylphenylthio)benzoic acid in 400 mL of cyclohexane in the reaction flask.[11]

-

Slowly add 125.0 g of 98% sulfuric acid dropwise over 30 minutes while cooling the flask in a water bath.[11]

-

After addition is complete, slowly heat the mixture to reflux to facilitate dehydration.[11]

-

Monitor the reaction's progress by measuring the amount of water separated or by using TLC/liquid phase analysis.[11]

-

Once the reaction is complete, cool the mixture and add 150 mL of water. Stir for 30 minutes, then allow the layers to separate.[11]

-

Separate the organic phase and wash it with an additional 150 mL of water.[11]

-

Distill off the cyclohexane solvent.[11]

-

Recrystallize the resulting residue from 250 mL of anhydrous ethanol to yield a pale yellow solid of this compound.[11]

Analytical Methodology

ITX is often used as an analytical standard for its own detection in various matrices, particularly in food safety analysis to monitor its migration from packaging materials.[1][3]

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Objective: To quantify the amount of ITX that has migrated into foodstuffs like milk, fruit drinks, or other packaged beverages.[1][3]

-

Sample Preparation: An appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) is used to isolate ITX from the food matrix.

-

Chromatographic Separation: The extract is injected into an HPLC system, typically with a C18 column, to separate ITX from other components.[2]

-

Detection and Quantification: The eluent from the HPLC is directed to a tandem mass spectrometer. ITX is ionized (e.g., using ESI+) and specific precursor-to-product ion transitions are monitored for highly selective and sensitive quantification.[2]

Core Applications and Mechanisms

The primary application of this compound is as a photoinitiator for UV-curable systems.[5][10] It is integral to the formulation of UV-cured inks, coatings, and adhesives.[5][6]

Mechanism of Action as a Photoinitiator: As a Type II photoinitiator, ITX requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization.

-

Photoexcitation: Upon exposure to UV light (in its absorption range of 250-400 nm), the ITX molecule absorbs a photon and is promoted to an excited singlet state, which then converts to a more stable triplet state.[1][7]

-

Hydrogen Abstraction: The excited triplet-state ITX abstracts a hydrogen atom from the co-initiator (e.g., an amine).

-

Radical Formation: This process forms a ketyl radical from the ITX and an amine-derived alkyl radical.

-

Polymerization Initiation: The highly reactive alkyl radical initiates the polymerization of monomers and oligomers (e.g., acrylates) in the formulation, leading to rapid curing or hardening of the material.

Safety and Handling

This compound is considered a hazardous substance.[9] It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[2]

-

Handling: Use in a well-ventilated area and avoid generating dust.[12][13] Personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn.[9][12]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[3][13] It should be kept away from oxidizing agents.[9]

-

Disposal: All waste must be handled in accordance with local, state, and federal regulations.[9] Containers should be punctured to prevent re-use and disposed of at an authorized landfill.[9]

References

- 1. This compound | 5495-84-1 [chemicalbook.com]

- 2. This compound | C16H14OS | CID 79633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 5495-84-1 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Photoinitiator ITX, this compound, Cas 5495-84-1 [sellchems.com]

- 8. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Isopropylthioxanthone (CAS No. 5495-84-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isopropylthioxanthone (ITX), a widely used photoinitiator. The information presented herein is intended to support research, development, and application activities involving this compound. The CAS number for this compound has been verified as 5495-84-1[1][2][3][4][5].

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 5495-84-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₁₄OS | [1][3][4] |

| Molecular Weight | 254.35 g/mol | [1][3][4] |

| Appearance | Light yellow to yellow to green crystalline powder | [1] |

| Melting Point | 74 - 78 °C | [1] |

| Boiling Point | 398.9 ± 32.0 °C (Predicted) | [3][6] |

| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly), Water (340μg/L at 20℃) | [3] |

| Absorption Wavelength | 250 - 400 nm | [3][6] |

| LogP | 5.59 at 20℃ | [3] |

| Toxicity | Harmful if swallowed. Suspected of damaging fertility or the unborn child. | [7][8] |

Core Applications

This compound is a highly efficient Norrish Type II photoinitiator.[9] Its primary application is in UV-curable formulations such as inks, coatings, and adhesives, where it initiates radical polymerization upon exposure to UV light.[1][10][11] It is particularly valued for its effectiveness in pigmented systems and for promoting through-cure.[12] Beyond its role in UV curing, ITX is also utilized in organic synthesis and has been investigated for its potential in photochemistry and organic electronics due to its energy transfer properties.[1][4]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. One common method involves the reaction of p-isopropyl thiophenol with o-chlorobenzoic acid.[13]

Method 1: From p-Isopropyl Thiophenol and o-Chlorobenzoic Acid [13]

-

Condensation: p-Isopropyl thiophenol and o-chlorobenzoic acid are condensed in the presence of an alkali (e.g., lithium hydroxide) and a solvent such as tetraline. The molar ratio of p-isopropyl thiophenol to o-chlorobenzoic acid to lithium hydroxide (B78521) is typically around 1:1.05:2.1.

-

Reaction Conditions: The condensation reaction is carried out at a temperature of 180-190 °C for approximately 6 hours.

-

Work-up: Following condensation, the reaction mixture undergoes a series of steps including desolvation, neutralization, cyclization, hydrolysis, and recrystallization to yield the final product.

Method 2: One-Pot Synthesis from 2-Mercaptobenzoic Acid [14]

A greener synthetic approach utilizes 2-mercaptobenzoic acid and cumene (B47948) as starting materials with a solid-acid catalyst in a one-pot reaction.

-

Reaction Setup: 2-Mercaptobenzoic acid, cumene, and a solid-acid catalyst (e.g., bamboo charcoal sulfonic acid) are added to a reaction vessel.

-

Reaction: The mixture is heated to initiate the reaction.

-

Isolation: After the reaction is complete, the solution is cooled, and the this compound is isolated through post-processing steps.

Analytical Detection of this compound

Due to concerns about its migration from food packaging, sensitive analytical methods for the detection of ITX in various matrices have been developed.[10][15]

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3][16][17]

-

Sample Preparation: The extraction method depends on the food matrix. For non-fatty foods, a simple extraction may be sufficient, while fatty foods require more complex procedures.[15]

-

Chromatographic Separation: A pentafluorophenylpropyl (HS F5) column can be used to achieve chromatographic separation of 2- and 4-isopropylthioxanthone (B127815) isomers. A gradient elution with acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer (pH 3.75) is employed.[17]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is used. The fragmentation of the protonated molecule [M+H]⁺ is monitored. Key transitions include the loss of the isopropyl group [M+H-C₃H₆]⁺ and the subsequent loss of a CHO group [M+H-C₃H₆-CHO]⁺.[17]

Visualizations

Photoinitiation Mechanism of this compound

The following diagram illustrates the mechanism by which this compound initiates radical polymerization in the presence of an amine synergist.

Caption: Photoinitiation process of 2-ITX with an amine synergist.

Experimental Workflow for Synthesis of this compound

This diagram outlines the key steps in the synthesis of this compound from p-isopropyl thiophenol and o-chlorobenzoic acid.

Caption: Key stages in the synthesis of this compound.

Signaling Pathway Interaction of this compound

Studies have indicated that this compound can exhibit antiestrogenic effects and interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[10] The diagram below illustrates this interaction.

Caption: Interaction of 2-ITX with ERα and AhR signaling pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CAS 5495-84-1: this compound | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 5495-84-1 [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. This compound | C16H14OS | CID 79633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. americas.sartomer.arkema.com [americas.sartomer.arkema.com]

- 10. This compound: applications in printing ink and its antiestrogenic potential_Chemicalbook [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. penpoly.com [penpoly.com]

- 13. CN101570534A - Preparation process of 2-isopropyl thioxanthone - Google Patents [patents.google.com]

- 14. CN102746271A - Preparation method of 2-isopropyl thioxanthone (ITX) - Google Patents [patents.google.com]

- 15. This compound (2-ITX) in food and food packaging materials on the German market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-异丙基噻吨酮 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 17. Liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the analysis of isopropylthioxanthone in packaged food - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2-Isopropylthioxanthone (ITX)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Isopropylthioxanthone (ITX), a widely utilized photoinitiator in various industrial applications, including printing inks and UV-curable coatings.[1][2] This document details various synthetic pathways, experimental protocols, and purification methods, presenting quantitative data in a structured format for ease of comparison and implementation in a laboratory or industrial setting.

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been developed, each with distinct advantages concerning starting materials, reaction conditions, and overall yield. The primary methods are summarized below.

Key Synthesis Methodologies

Three prominent methods for the synthesis of ITX are detailed in this guide:

-

Friedel-Crafts Acylation using 2,2'-Dithiodiphenyl Formic Acid and Cumene (B47948): This one-step method involves the reaction of 2,2'-dithiodiphenyl formic acid with cumene using concentrated sulfuric acid as both a solvent and a catalyst.[3]

-

Condensation of p-Isopropyl Thiophenol and o-Chlorobenzoic Acid: This process involves the condensation of p-isopropyl thiophenol and o-chlorobenzoic acid in the presence of a base, followed by cyclization to yield ITX.[4]

-

One-Pot Synthesis from 2-Mercaptobenzoic Acid and Cumene: This environmentally friendly approach utilizes a solid-acid catalyst to synthesize ITX in a single step from 2-mercaptobenzoic acid and cumene.[5]

The following diagram illustrates the general chemical synthesis pathway for this compound.

Caption: Chemical synthesis pathways for this compound.

Quantitative Data Summary of Synthesis Methods

| Method | Starting Materials | Catalyst/Reagent | Solvent | Yield | Purity | Reference |

| Friedel-Crafts Acylation | 2,2'-Dithiodiphenyl formic acid, Cumene | Concentrated Sulfuric Acid | Sulfuric Acid | 91% | 99.3% | [3] |

| Condensation and Cyclization | p-Isopropyl thiophenol, o-Chlorobenzoic acid | Lithium Hydroxide | Tetraline | >82% | High Purity | [4] |

| One-Pot Solid-Acid Catalysis | 2-Mercaptobenzoic acid, Cumene | Sulfonated Bamboo Charcoal | None | 89% | 99.5% (HPLC) | [5] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from a one-step reaction method.[3]

Materials:

-

2-(4-isopropylphenylthio)benzoic acid (precursor from 2,2'-dithiodiphenyl formic acid and cumene)

-

98% Sulfuric acid

-

Anhydrous ethanol (B145695)

Procedure:

-

Disperse 136.2 g (0.50 mol) of 2-(4-isopropylphenylthio)benzoic acid in 400 mL of cyclohexane in a reaction vessel.

-

Slowly add 125.0 g (1.25 mol) of 98% sulfuric acid dropwise over 30 minutes under a water bath.

-

Slowly heat the mixture to reflux to facilitate dehydration. Monitor the reaction progress by measuring the amount of water separated or by using TLC or liquid chromatography.

-

After the reaction is complete, cool the mixture and add 150 mL of water. Stir for 30 minutes and then allow the layers to separate.

-

Separate the organic phase and wash it with 150 mL of water.

-

Distill off the solvent from the organic phase.

-

Recrystallize the residue from 250 mL of anhydrous ethanol to obtain a pale yellow solid of this compound.

Purification of this compound

Purification is a critical step to achieve the desired high purity of ITX, which is essential for its applications. Recrystallization is a commonly employed method.

Recrystallization Protocol:

This protocol describes the purification of crude this compound.[5]

Materials:

-

Crude this compound

-

Dioxane

-

Water

Procedure:

-

Dissolve the crude this compound in a minimal amount of a dioxane:water (5:1 volume ratio) solvent mixture with heating.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

For complete crystallization, the mixture can be further cooled in an ice bath.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the purified crystals under vacuum to yield a light yellow crystalline product.

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for ITX synthesis and purification.

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of this compound, offering valuable information for researchers and professionals in the field. The presented synthesis routes are robust and yield high-purity ITX suitable for various applications. The choice of a specific method may depend on factors such as the availability of starting materials, desired scale of production, and environmental considerations. The provided experimental protocols serve as a practical foundation for the laboratory synthesis and purification of this important photoinitiator.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 5495-84-1 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN101570534A - Preparation process of 2-isopropyl thioxanthone - Google Patents [patents.google.com]

- 5. CN102746271A - Preparation method of 2-isopropyl thioxanthone (ITX) - Google Patents [patents.google.com]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of 2-Isopropylthioxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylthioxanthone (2-ITX) is a prominent member of the thioxanthone family, widely recognized for its efficacy as a Type II photoinitiator in ultraviolet (UV) curing applications.[1][2][3] Its primary role is to initiate radical polymerization in inks, coatings, and adhesives upon exposure to UV radiation.[1][2] This technical guide provides a comprehensive overview of the fundamental photophysical and photochemical properties of 2-ITX, offering valuable data and detailed experimental methodologies for researchers and professionals in materials science and drug development.

Core Photophysical and Photochemical Properties

The photochemistry of 2-ITX is dictated by its electronic structure and the transitions between different energy states upon absorption of light. Key properties include its absorption and emission characteristics, and the lifetime and quantum yield of its excited states.

Data Presentation

The following tables summarize the key photophysical and photochemical parameters for this compound and the parent compound, thioxanthone.

Table 1: Photophysical Properties of this compound (2-ITX)

| Property | Value | Solvent | Citation |

| UV Absorption Maxima (λmax) | ~258 nm, ~383 nm | Acetonitrile | [4] |

| Molar Absorptivity (ε) | Not explicitly found for 2-ITX | - | - |

| Fluorescence Emission Maximum (λem) | Weakly fluorescent | Toluene | [3] |

| Fluorescence Quantum Yield (Φf) | Low | - | [3] |

| Phosphorescence Emission Maximum | Data not available | - | - |

| Phosphorescence Lifetime (τp) | Data not available | - | - |

| Triplet-Triplet Absorption Maximum | ~640 nm | Acetonitrile | [5] |

| Triplet State Lifetime (τT) | Data not available | - | - |

| Triplet Quantum Yield (ΦT) | High (inferred) | - | [5][6] |

Table 2: Photophysical Properties of Thioxanthone (Parent Compound)

| Property | Value | Solvent | Citation |

| UV Absorption Maxima (λmax) | ~255 nm, ~365 nm | Various | [7] |

| Triplet-Triplet Absorption Maximum | 583 - 640 nm | Various | [7] |

| Triplet State Lifetime (τT) | 250 µs - 10.5 ms | Various | [7] |

| Triplet Quantum Yield (ΦT) | 0.56 - 0.85 | Various | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the photophysical and photochemical properties of 2-ITX.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of 2-ITX.

Materials:

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound (analytical grade)

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol)

Procedure:

-

Solution Preparation: Prepare a stock solution of 2-ITX of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent. Prepare a series of dilutions (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M) from the stock solution.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 200-500 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders and perform a baseline correction.

-

Sample Measurement: Replace the blank in the sample holder with the cuvette containing the most dilute 2-ITX solution. Record the absorption spectrum. Repeat for all concentrations.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). To determine the molar absorptivity (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm). Plot absorbance versus concentration; the slope of the resulting line will be ε.[8][9][10]

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf) of 2-ITX.

Materials:

-

Fluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators, and a detector.

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Spectroscopic grade solvent

-

Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54)

Procedure:

-

Solution Preparation: Prepare dilute solutions of both the 2-ITX sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.

-

Instrument Setup: Set the excitation wavelength (e.g., 383 nm for 2-ITX).

-

Emission Spectrum: Record the fluorescence emission spectrum of the 2-ITX solution by scanning the emission monochromator over a suitable wavelength range.

-

Standard Measurement: Under identical experimental conditions (excitation wavelength, slit widths), record the fluorescence emission spectrum of the quantum yield standard.

-

Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[11][12][13][14]

Laser Flash Photolysis

Objective: To detect and characterize the transient species (e.g., triplet state, radicals) of 2-ITX and determine their lifetimes.

Materials:

-

Nanosecond laser flash photolysis setup (e.g., Nd:YAG laser with a 355 nm output)

-

Pulsed monitoring lamp

-

Monochromator and fast photodetector (e.g., photomultiplier tube)

-

Digital oscilloscope

-

Quartz cuvettes with a side arm for degassing

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile)

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Solution Preparation: Prepare a solution of 2-ITX in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the laser excitation wavelength (355 nm).

-

Deoxygenation: Transfer the solution to the cuvette and deoxygenate by bubbling with an inert gas for at least 20 minutes to remove dissolved oxygen, which can quench the triplet state.

-

Data Acquisition: Excite the sample with a short laser pulse. The monitoring light that passes through the sample is directed to the monochromator and detector to record the change in absorbance as a function of time at a specific wavelength.

-

Transient Spectrum: Construct the transient absorption spectrum by plotting the change in absorbance against wavelength at a fixed time delay after the laser pulse.

-

Lifetime Measurement: Monitor the decay of the transient absorption at its maximum wavelength. The decay kinetics can be fitted to an appropriate model (e.g., first-order or second-order) to determine the lifetime of the transient species.[7][15][16]

Signaling Pathways and Mechanisms

The primary photochemical pathway for 2-ITX is its role as a photoinitiator. Upon UV excitation, 2-ITX undergoes intersystem crossing to its triplet excited state, which is the key reactive species.

Photoinitiation Mechanism

In a Type II photoinitiation process, the triplet excited state of 2-ITX abstracts a hydrogen atom from a co-initiator (often a tertiary amine) to generate a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is typically the primary species that initiates the polymerization of monomers.

Caption: Type II photoinitiation mechanism of 2-ITX.

Jablonski Diagram

The photophysical processes of 2-ITX can be visualized using a Jablonski diagram, which illustrates the electronic states and the transitions between them.

Caption: Jablonski diagram for 2-ITX photophysical processes.

Conclusion

This compound is a versatile and efficient photoinitiator with well-defined photophysical and photochemical properties. Its strong absorption in the near-UV region, coupled with a high triplet quantum yield, makes it highly suitable for initiating radical polymerization in a variety of applications. Understanding the data presented and the experimental protocols outlined in this guide is essential for the effective utilization and further development of 2-ITX and related thioxanthone-based systems in both industrial and research settings.

References

- 1. engineering.purdue.edu [engineering.purdue.edu]

- 2. light-am.com [light-am.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. uvebtech.com [uvebtech.com]

- 9. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. chem.uci.edu [chem.uci.edu]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

Understanding 2-Isopropylthioxanthone as a Type II photoinitiator

An In-depth Technical Guide to 2-Isopropylthioxanthone (ITX) as a Type II Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ITX), a derivative of thioxanthone, is a highly efficient and widely utilized Type II photoinitiator.[1][2][3] It is instrumental in initiating radical polymerization upon exposure to UV light, a process central to applications ranging from UV-curable inks, coatings, and adhesives to advanced fields like 3D printing and the fabrication of drug delivery systems.[2][4][5][6] This guide provides a comprehensive technical overview of ITX, detailing its chemical properties, mechanism of action, quantitative performance data, and key experimental protocols.

Core Chemical and Physical Properties

ITX is typically supplied as a light yellow crystalline powder.[6][7][8] Its chemical structure features a thioxanthone core with an isopropyl group, which enhances its solubility and reactivity.[7] A key advantage of ITX is its dual UV absorption bands, which allow for efficient curing at different depths within a material.[8] The shorter wavelength absorption contributes to surface cure, while the longer wavelength absorption enables deeper penetration for through-cure processes.[8]

| Property | Value | Reference(s) |

| Chemical Name | This compound | [6] |

| Synonyms | ITX, 2-Isopropyl-9H-thioxanthen-9-one | [6][7] |

| CAS Number | 5495-84-1 | [7][8] |

| Molecular Formula | C₁₆H₁₄OS | [7][8][9] |

| Molecular Weight | ~254.35 g/mol | [8][9][10] |

| Appearance | Light yellow to orange crystalline solid/powder | [6][7][8] |

| Melting Point | 72-76°C | [3][6][8] |

| UV Absorption Maxima | ~258 nm and ~383 nm | [8] |

| Solubility | Good solubility in common organic solvents, monomers, and oligomers; Insoluble in water. | [6][8] |

Mechanism of Photoinitiation

As a Type II photoinitiator, ITX does not generate radicals directly through photo-cleavage (a Norrish Type I mechanism).[11][12] Instead, it initiates polymerization through an intermolecular reaction with a co-initiator or synergist, typically a tertiary amine.[13]

The process unfolds in several key steps:

-

Photoexcitation : The ITX molecule absorbs a photon (hν), promoting it from its ground state (S₀) to an excited singlet state (S₁).[4]

-

Intersystem Crossing (ISC) : The excited singlet state is short-lived and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).[4][13]

-

Hydrogen Abstraction : The excited triplet state of ITX interacts with a hydrogen donor, such as a tertiary amine (R₃N). This interaction, often via an intermediate exciplex, results in the abstraction of a hydrogen atom.[7][13]

-

Radical Generation : This hydrogen abstraction process generates two radicals: a ketyl radical from the ITX molecule and an amine-derived alkyl radical. The amine-derived radical is typically the primary species that initiates the polymerization of monomers (e.g., acrylates).[7]

It is noteworthy that in certain applications, particularly two-photon direct laser writing (DLW), ITX can function as a special Type II initiator that operates intramolecularly without a separate co-initiator.[11][12][14]

Caption: Figure 1: Type II Photoinitiation Mechanism of ITX.

Quantitative Performance Data

The efficiency of photopolymerization using ITX is influenced by several factors, including the choice and concentration of the co-initiator, the monomer formulation, light intensity, and irradiation time.[7] The interaction between the excited triplet state of the thioxanthone and the co-initiator is a critical step.

| Parameter | Value / Observation | Reference(s) |

| Triplet State Quenching Rate Constant by Amines (kXH) | For typical amines (e.g., ethyl 4-((dimethylamino)benzoate)), values range from 6 to 8 × 10⁹ L·mol⁻¹·s⁻¹. | [[“]] |

| Triplet State Quenching Rate Constant by Monomers (kq) | Varies significantly by monomer: Styrene (6 × 10⁹ L·mol⁻¹·s⁻¹) > Methyl Methacrylate (B99206) > Vinyl Acetate (2 × 10⁴ L·mol⁻¹·s⁻¹). | [[“]] |

| Ketyl Radical Reaction with Monomers (k) | Ketyl radicals react slowly with monomers. For a related thioxanthone: Styrene (7 × 10³ L·mol⁻¹·s⁻¹), MMA (4 × 10¹ L·mol⁻¹·s⁻¹). | [[“]] |

| Co-initiator Efficiency | Heteroaromatic thiols (e.g., imidazole, oxazole (B20620) derivatives) can be as efficient as aromatic amines. | [16][17] |

Experimental Protocols

Protocol 1: Preparation of a Photopolymerizable Formulation

This protocol outlines the basic steps for creating a liquid formulation for UV curing studies.

Materials:

-

Photoinitiator: this compound (ITX)

-

Co-initiator: N-methyldiethanolamine (MDEA) or Ethyl-4-(dimethylamino)benzoate (EDB)[4][18]

-

Monomer: Trimethylolpropane triacrylate (TMPTA) or similar acrylate (B77674) monomer[4]

-

Equipment: Amber vials, magnetic stirrer or vortex mixer, analytical balance.

Procedure:

-

Accurately weigh the desired amounts of ITX and the co-initiator. A typical concentration range is 0.1-5% by weight for each component relative to the monomer.

-

Add the weighed ITX and co-initiator to a clean, amber vial.

-

Add the required amount of the acrylate monomer to the vial.

-

Seal the vial and mix the contents thoroughly using a vortex mixer or magnetic stirrer until the initiator system is completely dissolved. Gentle heating (e.g., to 35°C) may be applied if necessary to aid dissolution.[19]

-

Store the formulation in the dark to prevent premature polymerization.

Protocol 2: Monitoring Polymerization Kinetics with Real-Time FTIR

This protocol uses Fourier Transform Infrared (FTIR) spectroscopy to monitor the rate of polymerization by tracking the decrease in the acrylate monomer's characteristic absorption peak.

Materials & Equipment:

-

Prepared photopolymerizable formulation (from Protocol 1)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) or transmission accessory[4]

-

UV/Visible light source (e.g., LED with λmax = 385 nm or 405 nm)[4][20]

-

Micropipette

-

Glass slides or BaF₂ plates (for transmission measurements)[4]

Procedure:

-

Baseline Spectrum: Record a background spectrum on the clean FTIR accessory.

-

Sample Application: Place a small drop of the liquid formulation onto the crystal of the ATR accessory or between two transparent plates for transmission mode. Ensure a thin, consistent film.[4]

-

Position Light Source: Position the UV/Vis light source at a fixed distance and angle from the sample to ensure consistent and uniform irradiation.

-

Initiate Measurement: Begin recording FTIR spectra in real-time.

-

Initiate Polymerization: Simultaneously, turn on the UV/Vis light source to irradiate the sample.

-

Data Collection: Continuously collect spectra over time. The polymerization can be monitored by observing the decrease in the peak area or height of the acrylate C=C double bond, typically around 1635 cm⁻¹ or 810 cm⁻¹.

-

Data Analysis: Plot the normalized peak area against time to obtain the polymerization kinetics curve. The rate of polymerization can be calculated from the initial slope of this curve.

References

- 1. This compound | 5495-84-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS 5495-84-1: this compound | CymitQuimica [cymitquimica.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | C16H14OS | CID 79633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [chembk.com]

- 11. Thioxanthone Based Photoinitiators for Two-Photon Nanolithographic Printing - ProQuest [proquest.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. paint.org [paint.org]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. consensus.app [consensus.app]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. This compound - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 20. Visible light-induced controlled surface grafting polymerization of hydroxyethyl methacrylate from isopropylthioxanthone semipinacol-terminated organic monolayers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 2-Isopropylthioxanthone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-isopropylthioxanthone (ITX), a widely used photoinitiator in various industrial applications, including printing inks, surface coatings, and microelectronics.[1][2] Understanding the solubility of ITX in different organic solvents is crucial for optimizing formulation, ensuring homogeneity, and achieving desired performance characteristics in photopolymerization processes.[3]

Core Properties of this compound (ITX)

This compound (CAS No: 5495-84-1) is a pale yellow crystalline powder with the molecular formula C₁₆H₁₄OS.[4] It functions as a Type II photoinitiator, valued for its efficiency in initiating polymerization upon exposure to UV light.[3] Key physicochemical properties are summarized below:

| Property | Value |

| Molecular Weight | ~254.35 g/mol [2][3] |

| Melting Point | 72-75°C[4] |

| Density | ~1.28 g/cm³[4] |

| Appearance | Pale yellow crystalline powder[4] |

| General Solubility | Good solubility in most common organic solvents; insoluble in water.[3][4] |

Quantitative Solubility Data

The mole fraction solubility of this compound in seven common organic solvents was determined over a temperature range of 299.15 K to 329.85 K.[2][5][6] The experimental data reveals that solubility increases with temperature in all tested solvents.[2][5][6]

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Solvents at Different Temperatures (K) [6]

| Temperature (K) | Methanol | Toluene | Ethanol | Acetone | Ethyl Acetate | 1,4-Dioxane | 1,2-Dichloroethane |

| 299.15 | 0.0078 | 0.2265 | 0.0132 | 0.1458 | 0.1875 | 0.2187 | 0.2541 |

| 304.85 | 0.0098 | 0.2642 | 0.0165 | 0.1785 | 0.2231 | 0.2584 | 0.2965 |

| 309.85 | 0.0123 | 0.3068 | 0.0205 | 0.2163 | 0.2642 | 0.3031 | 0.3442 |

| 314.85 | 0.0154 | 0.3551 | 0.0254 | 0.2601 | 0.3115 | 0.3536 | 0.3979 |

| 319.85 | 0.0192 | 0.4098 | 0.0314 | 0.3108 | 0.3659 | 0.4107 | 0.4585 |

| 324.85 | 0.0238 | 0.4718 | 0.0387 | 0.3694 | 0.4283 | 0.4753 | 0.5269 |

| 329.85 | 0.0294 | 0.5421 | 0.0476 | 0.4371 | 0.5001 | 0.5485 | 0.6042 |

Data extracted from the Journal of Chemical & Engineering Data.[2][5][6]

Experimental Protocol for Solubility Determination

The solubility data presented above was obtained using the synthetic method under atmospheric pressure.[5][6] This method involves the visual observation of the dissolution of a solid in a solvent at various temperatures.

Apparatus and Materials:

-

Jacketed glass vessel (~200 mL)

-

Magnetic stirrer

-

Mercury-in-glass thermometer (uncertainty ± 0.05 K)

-

Condenser

-

This compound (purified)

-

Selected organic solvents (analytical grade)

Procedure:

-

A known mass of the selected solvent is added to the jacketed glass vessel.

-

The vessel is maintained at a constant temperature using a circulating water bath.

-

A magnetic stirrer ensures the solution is continuously agitated.

-

Small, known quantities of this compound are incrementally added to the solvent.

-

After each addition, the solution is observed for the complete dissolution of the solid. The solid-liquid equilibrium is precisely detected using a laser monitoring observation technique.[5][6]

-

The temperature at which the last portion of the solid dissolves is recorded as the equilibrium temperature for that specific composition.

-

This process is repeated to determine the solubility at different temperatures, typically ranging from 299.15 K to 329.85 K.[5][6]

-

The mole fraction solubility (x₁) is calculated using the masses of the solute (ITX) and the solvent.[6]

Data Correlation

The experimental solubility data was correlated using the modified Apelblat and λh equations, with the modified Apelblat equation providing a good fit to the experimental data.[2][5][6] The standard enthalpy and entropy of the solution were determined using the van't Hoff equation in conjunction with the modified Apelblat model.[2][5]

Visualizations

The following diagram illustrates the general workflow for the experimental determination of solubility using the synthetic method.

Caption: Workflow for Experimental Solubility Determination.

The following diagram illustrates the logical relationship in the application of this compound as a photoinitiator.

Caption: Photoinitiation Process with ITX.

References

2-Isopropylthioxanthone (ITX): A Comprehensive Technical Guide to Safe Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the material safety and handling of 2-Isopropylthioxanthone (ITX). The following sections detail the material's properties, associated hazards, and comprehensive procedures for safe handling, storage, and emergency response in a laboratory setting.

Material Identification and Properties

This compound (ITX) is a photoinitiator commonly used in printing industries and for UV-cured inks in food packaging materials. Its proper identification and understanding of its physical and chemical properties are crucial for safe handling.

| Identifier | Value |

| Chemical Name | This compound[1][2] |

| Synonyms | 2-Isopropyl-9H-thioxanthen-9-one, 2-(1-methylethyl)-9H-thioxanthen-9-one |

| CAS Number | 5495-84-1[1] |

| EC Number | 226-827-9[1] |

| Molecular Formula | C₁₆H₁₄OS[1][3] |

| Molecular Weight | 254.35 g/mol |

| Physical and Chemical Properties | Value |

| Appearance | Yellow powder[4] |

| Odor | No data available |

| pH | Not applicable[4] |

| Melting Point | No data available |

| Boiling Point | No data available |

| Flash Point | No data available |

| Evaporation Rate | Not applicable[4] |

| Vapor Pressure | Negligible[4] |

| Vapor Density | Not Applicable[4] |

| Specific Gravity | Not available[4] |

| Solubility | Does not mix well with water[4] |

| Autoignition Temperature | Not available[4] |

| Explosive Limits | Not available[4] |

Hazard Identification and Toxicological Data

ITX is classified as a hazardous substance.[4] The primary hazards include potential health effects upon exposure and environmental toxicity.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |

| Reproductive toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[3] |

| Hazardous to the aquatic environment, short-term (acute) | Category 1 | H400: Very toxic to aquatic life[3] |

| Hazardous to the aquatic environment, long-term (chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3] |

Toxicological Data:

Accidental ingestion may be harmful.[4] While not considered a skin irritant, direct eye contact may cause transient discomfort.[4] There is no significant acute toxicological data identified in literature searches.[4] However, one source indicates a No-Observed-Adverse-Effect Level (NOAEL) from a 28-day repeated dose toxicity study in rats at 150 mg/kg.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure risks.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when working with ITX.

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust.[1][5] Local exhaust ventilation should be used if dust or aerosols are generated.[1] Safety showers and eye wash stations must be readily accessible.[1][6]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[1][7]

-

Skin Protection : An impervious apron and protective clothing are recommended.[4][7]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber) must be worn.[4][7] Inspect gloves for any signs of degradation before use and wash hands thoroughly after handling.[4][7]

-

Respiratory Protection : If dust is generated and exposure limits may be exceeded, a NIOSH/MSHA-approved particulate respirator (e.g., N95) or a full-face respirator should be used.[7]

-

General Handling Precautions

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4][5]

-

Do not eat, drink, or smoke in areas where ITX is handled or stored.[1][5]

-

Use non-sparking tools to prevent ignition sources.[7]

-

Prevent the formation of dust and aerosols.[7]

-

Wash hands and face thoroughly after handling.[1]

Storage Conditions

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[1][7]

-

Keep away from incompatible materials, such as oxidizing agents.[4]

-

Protect containers from physical damage and check regularly for leaks.[5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: A generalized experimental workflow for safely handling this compound.

Caption: Logical relationship between hazard identification, control, and emergency response.

Emergency Procedures

First-Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[7] Seek medical attention if irritation occurs.[4]

-

Eye Contact : Rinse cautiously with fresh, running water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][7]

-

Ingestion : Rinse mouth with water. Do not induce vomiting.[7] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

Accidental Release Measures

-

Minor Spills :

-

Major Spills :

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards : ITX is a combustible solid that can burn, though it propagates flame with difficulty.[4] Dust clouds may form an explosive mixture with air.[4] Combustion products include carbon monoxide, carbon dioxide, and sulfur oxides.[4]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][7]

Disposal Considerations

All waste materials must be handled in accordance with local, state, and federal regulations.[4] Dispose of contaminated waste in a licensed professional waste disposal service. Puncture containers to prevent reuse and dispose of them at an authorized landfill.[4] Do not allow the chemical to enter drains or the environment.[7]

Conclusion

While this compound is a valuable compound in various industrial and research applications, it presents notable health and environmental hazards. A thorough understanding of its properties and strict adherence to the safety protocols outlined in this guide are paramount for researchers and scientists. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, the risks associated with handling ITX can be effectively managed.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C16H14OS | CID 79633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. accustandard.com [accustandard.com]

- 7. echemi.com [echemi.com]

2-Isopropylthioxanthone: An In-Depth Technical Guide on its Antiestrogenic and Antiandrogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylthioxanthone (ITX) is a photoinitiator predominantly used in ultraviolet (UV) curing inks for printing on packaging materials.[1] Its presence as a migrant from food packaging into foodstuffs has raised toxicological concerns, particularly regarding its potential to disrupt endocrine functions. This technical guide provides a comprehensive overview of the scientific evidence for the antiestrogenic and antiandrogenic properties of ITX, detailing the experimental methodologies used to ascertain these effects and presenting the available quantitative data.

Antiestrogenic and Antiandrogenic Activity: In Vitro Evidence

In vitro studies have been pivotal in characterizing the endocrine-disrupting potential of this compound. The primary methods employed include yeast-based reporter gene assays (Yeast Estrogen Screen - YES; Yeast Androgen Screen - YAS) and the human adrenocortical carcinoma (H295R) steroidogenesis assay.

Yeast-Based Bioassays (YES/YAS)

Yeast-based bioassays are recombinant systems that express the human estrogen receptor (hERα) or androgen receptor (hAR).[2][3] Binding of a ligand to the receptor activates a reporter gene, typically lacZ, leading to the production of β-galactosidase. The enzymatic activity of β-galactosidase can be quantified by the conversion of a chromogenic substrate, providing a measure of the (anti)estrogenic or (anti)androgenic activity of a test compound.[2]

Studies have demonstrated that ITX exhibits both antiestrogenic and antiandrogenic properties in these yeast-based systems.[4][5] It does not show agonistic (hormone-like) activity for either the estrogen or androgen receptor.[1]

H295R Steroidogenesis Assay

The H295R cell line is an in vitro model that expresses the key enzymes of the steroidogenic pathway and is capable of producing steroid hormones, including androgens and estrogens.[6] This assay is used to assess the effects of chemicals on hormone production and is recognized by the Organisation for Economic Co-operation and Development (OECD) as Test Guideline 456.[7]

When H295R cells were exposed to ITX, significant alterations in steroid hormone production were observed. Notably, there was a decrease in the production of androgens such as dehydroepiandrosterone (B1670201) (DHEA), androstenedione, and testosterone (B1683101).[4] Conversely, the levels of estrone (B1671321) and 17β-estradiol (E2) were increased.[1][4]

Quantitative Data on Antiestrogenic and Antiandrogenic Effects

The following tables summarize the quantitative data from in vitro studies on the antiestrogenic and antiandrogenic effects of this compound.

Table 1: Antiestrogenic and Antiandrogenic Activity of this compound in Yeast Bioassays

| Assay Type | Endpoint | Test Organism/Cell Line | Concentration | Observed Effect | Reference |

| Yeast Estrogen Screen (YES) | Antiestrogenicity | Saccharomyces cerevisiae (with hERα) | ≥ 5 µM | Inhibition of E2-induced activity | Reitsma et al., 2013[4] |

| Yeast Androgen Screen (YAS) | Antiandrogenicity | Saccharomyces cerevisiae (with hAR) | ≥ 5 µM | Complete inhibition of testosterone-induced activity | Reitsma et al., 2013[4] |

Table 2: Effects of this compound on Steroid Hormone Production in H295R Cells

| Hormone | Concentration of ITX | % Change from Control | Significance | Reference |

| Pregnenolone | 10 µM | Increase | Significant | Reitsma et al., 2013[4] |

| Progesterone | 10 µM | Increase | Significant | Reitsma et al., 2013[4] |

| 17α-OH-progesterone | 5 µM | Decrease | Significant | Reitsma et al., 2013[4] |

| Dehydroepiandrosterone (DHEA) | 5 µM | Decrease | Significant | Reitsma et al., 2013[4] |

| Androstenedione | 5 µM | Decrease | Significant | Reitsma et al., 2013[4] |

| Testosterone | 5 µM | Decrease | Significant | Reitsma et al., 2013[4] |

| Estrone | 5 µM | Increase | Significant | Reitsma et al., 2013[4] |

| 17β-Estradiol (E2) | 5 µM | Increase | Significant | Reitsma et al., 2013[4] |

Mechanisms of Action

The antiestrogenic and antiandrogenic effects of this compound appear to be mediated through two primary mechanisms: direct interaction with hormone receptors and alteration of steroid hormone biosynthesis.

Nuclear Receptor Interaction

The results from the YES and YAS assays indicate that ITX can act as an antagonist to both the estrogen and androgen receptors, thereby inhibiting the transcriptional activity induced by their natural ligands.[4][5]

Alteration of Steroidogenesis

The data from the H295R assay points to a significant impact of ITX on the steroidogenic pathway. The observed decrease in androgens and concurrent increase in estrogens strongly suggests an upregulation of the enzyme aromatase (CYP19A1), which is responsible for the conversion of androgens to estrogens.[1][4] Indeed, studies have shown that ITX significantly upregulates the expression of the CYP19A1 gene in H295R cells and increases the catalytic activity of aromatase.[1]

Experimental Protocols

Yeast Estrogen/Androgen Screen (YES/YAS) Assay

This protocol is a generalized representation based on methodologies used in the cited literature.[2][3]

1. Yeast Strain and Culture Preparation:

-

Use a recombinant Saccharomyces cerevisiae strain containing the human estrogen receptor (for YES) or androgen receptor (for YAS) and a reporter plasmid with the corresponding hormone response elements linked to a lacZ reporter gene.

-

Grow the yeast in a selective medium to maintain the plasmids.

-

Prepare an inoculum by transferring a single colony to the growth medium and incubating overnight at 30°C with shaking.

2. Assay Procedure:

-

Dilute the overnight yeast culture to a specific optical density (e.g., OD600 of 0.06).

-

Add the test compound (ITX) at various concentrations to a 96-well microtiter plate. Include a solvent control, a positive control (e.g., 17β-estradiol for YES, testosterone for YAS), and for antagonist testing, co-exposure of the test compound with the respective positive control.

-

Add the diluted yeast culture to each well.

-

Incubate the plates at 30°C for a specified period (e.g., 24-48 hours).

3. Measurement of β-Galactosidase Activity:

-

After incubation, lyse the yeast cells to release the β-galactosidase enzyme.

-

Add a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the color change, which is proportional to the β-galactosidase activity.

-

Measure the optical density at a different wavelength (e.g., 690 nm) to assess yeast growth and potential cytotoxicity.

H295R Steroidogenesis Assay (based on OECD TG 456)

This protocol is a summary of the OECD Test Guideline 456, which was the basis for the ITX studies.[7]

1. Cell Culture and Maintenance:

-

Culture human H295R adrenocortical carcinoma cells in a suitable medium supplemented with serum and other necessary components.

-

Maintain the cells in a humidified incubator at 37°C and 5% CO2.

2. Exposure to Test Chemical:

-

Seed the H295R cells in 24-well plates and allow them to acclimate for 24 hours.

-

Replace the medium with fresh medium containing the test chemical (ITX) at a range of concentrations. Include a solvent control and positive controls (e.g., forskolin (B1673556) as an inducer and prochloraz (B1679089) as an inhibitor of steroidogenesis).

-

Expose the cells to the test chemical for 48 hours.

3. Hormone Analysis:

-

After the exposure period, collect the cell culture medium from each well.

-

Analyze the concentrations of testosterone and 17β-estradiol in the medium using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Cell Viability Assessment:

-

After collecting the medium, assess the viability of the cells in each well using a suitable method (e.g., MTT assay) to ensure that the observed effects on hormone production are not due to cytotoxicity.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Antagonistic action of ITX on estrogen and androgen receptor signaling pathways.

References

- 1. Endocrine-disrupting effects of thioxanthone photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]

- 3. YES and YAS assay - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. AhR-agonistic, anti-androgenic, and anti-estrogenic potencies of this compound (ITX) as determined by in vitro bioassays and gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Isopropylthioxanthone

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-Isopropylthioxanthone

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for designing and interpreting thermal analysis experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄OS | |

| Molecular Weight | 254.35 g/mol | |

| Appearance | Light yellow crystalline powder | |

| Melting Point | 74 - 78 °C | |

| Solubility | Soluble in DMSO and Ethyl Acetate (slightly) | [1] |

| Storage Temperature | Room Temperature, in a dark, dry place | [1] |

Table 1: Physicochemical Properties of this compound

Thermal Stability and Degradation Profile

This compound is generally considered stable under ambient conditions. However, at elevated temperatures, it is expected to undergo decomposition. Safety data sheets indicate that combustion can produce hazardous products, including carbon oxides (CO, CO₂) and sulfur oxides (SOx)[2].

While specific TGA and DSC data for 2-ITX are not publicly available, studies on related thioxanthone derivatives suggest that the thermal stability is influenced by the nature and position of substituents on the aromatic rings[1]. For instance, the incorporation of a polysiloxane moiety into a thioxanthone structure has been shown to affect the thermal stability of the resulting polymer.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound likely involves the fragmentation of the molecule at its weakest bonds. Based on mass spectrometry fragmentation patterns, which can provide insights into the stability of different parts of a molecule, a plausible degradation pathway can be proposed. The fragmentation of the protonated molecule [M+H]⁺ of ITX has been shown to initiate with the loss of the isopropyl group, followed by the loss of a CHO group[2].

A proposed thermal degradation pathway for 2-ITX is illustrated in the following diagram. This pathway is hypothetical and would require experimental validation through techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

References

Methodological & Application

Application Notes and Protocols for 2-Isopropylthioxanthone in UV-Curable Coatings and Inks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Isopropylthioxanthone (ITX) as a photoinitiator in ultraviolet (UV)-curable coatings and inks. This document details its chemical properties, mechanism of action, and performance characteristics in typical formulations. Detailed experimental protocols for formulation preparation and evaluation of key performance metrics are also provided.

Introduction to this compound (ITX)

This compound is a highly efficient Type II photoinitiator used extensively in UV curing applications. As a Type II photoinitiator, it requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for the polymerization of monomers and oligomers. This synergistic action facilitates the rapid curing of resin formulations. ITX is particularly effective in pigmented or thick film coatings due to its dual absorption peaks at approximately 258 nm and 382 nm, which promote both surface and through-cure. Its high efficiency and versatility make it a popular choice in a wide range of applications, including printing inks, wood coatings, adhesives, and electronics.

Key Properties of this compound (ITX):

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Photoinitiator ITX, Irgacure ITX, Omnirad ITX, Speedcure 2-ITX |

| CAS Number | 5495-84-1 |

| Molecular Formula | C16H14OS |

| Molecular Weight | 254.35 g/mol |

| Appearance | White or light yellow powder |

| Melting Point | 72-76 °C |

| UV Absorption Peaks | 258 nm, 382 nm |

| Recommended Dosage | 0.2 - 2.0 wt% |

Mechanism of Photopolymerization

The initiation of polymerization by the ITX/amine system begins with the absorption of UV light by the ITX molecule, which promotes it to an excited singlet state. This is followed by efficient intersystem crossing to a more stable triplet state. The excited triplet state of the ITX then abstracts a hydrogen atom from the amine co-initiator, generating an amine radical. This amine radical is the primary species that initiates the polymerization of acrylate (B77674) monomers and oligomers in the formulation.

Experimental Protocols

Preparation of a UV-Curable Clear Coating

This protocol describes the preparation of a basic UV-curable clear coating formulation. All components should be weighed accurately and mixed thoroughly in an amber vial to protect the formulation from ambient light.

Materials:

-

Oligomer: Epoxy Acrylate (e.g., Ebecryl 600)

-

Monomer: Trimethylolpropane Triacrylate (TMPTA)

-

Photoinitiator: this compound (ITX)

-

Co-initiator: Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) or N-methyldiethanolamine (MDEA)

-

Leveling Additive: (e.g., BYK-333)

Formulation Example:

| Component | Function | Weight Percentage (wt%) |

| Epoxy Acrylate | Oligomer (provides film properties) | 50.0 |

| TMPTA | Monomer (reactive diluent) | 43.8 |

| This compound (ITX) | Photoinitiator | 2.0 |

| Ethyl 4-(dimethylamino)benzoate (EDB) | Co-initiator | 4.0 |

| Leveling Additive | Additive (improves surface finish) | 0.2 |

| Total | 100.0 |

Procedure:

-

Weigh the epoxy acrylate and TMPTA into an amber glass beaker.

-

Gently warm the mixture to approximately 50-60°C while stirring until a homogenous solution is formed.

-

In a separate container, dissolve the ITX and EDB in a portion of the warmed resin/monomer blend.

-

Add the dissolved photoinitiator system and the leveling additive to the main mixture.

-

Stir the final formulation thoroughly until all components are completely dissolved and the mixture is uniform.

-

Allow the formulation to cool to room temperature before application.

Application and Curing of the Coating

Equipment:

-

Film applicator (e.g., drawdown bar or wire-wound bar)

-

Substrate panels (e.g., glass, steel, or wood)

-

UV curing unit (e.g., medium-pressure mercury lamp or LED lamp with an emission spectrum matching ITX's absorption)

Procedure:

-

Ensure the substrate panels are clean and dry.

-

Apply the formulated coating onto the substrate using a film applicator to achieve a uniform wet film thickness (e.g., 25 µm).

-

Immediately pass the coated panel under the UV lamp at a controlled belt speed to achieve the desired UV dose.

-

Allow the cured panels to cool to room temperature before performing any analytical tests.

Performance Evaluation Protocols

This method monitors the disappearance of the acrylate double bond peak (around 1635 cm⁻¹) to determine the rate and degree of polymerization.

Procedure:

-

Place a small drop of the liquid formulation onto the ATR crystal of an FTIR spectrometer.

-

Record a baseline spectrum.

-

Initiate polymerization by turning on the UV source positioned over the sample.

-

Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 seconds) until the reaction is complete.

-

Calculate the monomer conversion over time by monitoring the decrease in the area of the acrylate peak.

This test determines the surface hardness of the cured coating.

Procedure:

-

Place the cured and cooled panel on the pendulum hardness tester.

-

Gently place the pendulum on the coating surface.

-

Deflect the pendulum to a specified angle and release it.

-

Measure the time it takes for the amplitude of the pendulum's swing to decrease to a set value. The time in seconds represents the pendulum hardness.

This method assesses the adhesion of the cured coating to the substrate.

Procedure:

-

Use a cross-hatch cutter to make a grid of cuts through the coating to the substrate.

-

Apply a specified pressure-sensitive tape over the grid and then remove it rapidly.

-

Examine the grid area for any coating removal and classify the adhesion based on the ASTM scale (5B for no removal to 0B for severe removal).

This test quantifies the degree of yellowing of the cured coating.

Procedure:

-

Use a spectrophotometer or colorimeter to measure the color coordinates (L, a, b*) of the cured coating.

-

The b* value is an indicator of the yellow-blue color axis, with a higher positive value indicating greater yellowing.

Performance Data

The following tables summarize typical performance data for UV-curable formulations containing this compound.

Table 1: Curing Performance of a Clear Acrylate Coating

| ITX (wt%) | Co-initiator (EDB, wt%) | UV Dose (mJ/cm²) | Cure Speed (m/min) | Pendulum Hardness (s) |

| 1.0 | 2.0 | 200 | 15 | 110 |

| 2.0 | 4.0 | 200 | 25 | 125 |

| 3.0 | 6.0 | 200 | 30 | 130 |

Table 2: Adhesion and Yellowing of a Cured Clear Coating

| ITX (wt%) | Co-initiator (EDB, wt%) | Substrate | Adhesion (ASTM D3359) | Yellowing Index (b*) |

| 1.0 | 2.0 | Steel | 5B | 1.5 |

| 2.0 | 4.0 | Steel | 5B | 2.1 |

| 3.0 | 6.0 | Steel | 4B | 2.8 |

Troubleshooting and Considerations

-

Oxygen Inhibition: Like most free-radical polymerizations, UV curing can be inhibited by atmospheric oxygen, leading to a tacky surface. The use of amine co-initiators helps to mitigate this effect. In some cases, inerting the curing chamber with nitrogen may be necessary.

-

Yellowing: Thioxanthone-based photoinitiators can contribute to yellowing, especially at higher concentrations and upon prolonged UV exposure. Formulators should optimize the ITX concentration to balance curing efficiency and color stability.

-

Migration: In applications such as food packaging, the potential for migration of the photoinitiator and its byproducts is a critical concern. Low-migration photoinitiator systems may be required for such applications.

-

Pigmented Systems: In pigmented coatings and inks, the pigment can absorb and scatter UV light, hindering the penetration of UV radiation. ITX's absorption in the longer wavelength UVA region makes it suitable for these systems, but formulation adjustments, such as higher photoinitiator concentrations, may be necessary.

Application Notes and Protocols for Formulating Photopolymer Resins with 2-Isopropylthioxanthone for 3D Printing

For Researchers, Scientists, and Drug Development Professionals

Introduction